Physicochemical Properties & Synthetic Utility of 2-ethynyl-1-(propan-2-yl)-1H-imidazole
Physicochemical Properties & Synthetic Utility of 2-ethynyl-1-(propan-2-yl)-1H-imidazole
Executive Summary
2-ethynyl-1-(propan-2-yl)-1H-imidazole (also known as 2-ethynyl-1-isopropylimidazole) is a specialized heterocyclic building block critical to the development of negative allosteric modulators (NAMs) for G-protein coupled receptors, specifically the metabotropic glutamate receptor subtype 5 (mGluR5).
Characterized by a terminal alkyne at the C2 position and a lipophilic isopropyl moiety at N1, this compound serves as a "click-ready" pharmacophore. Its structural rigidity and specific electron density make it an ideal candidate for Sonogashira cross-coupling reactions to generate biaryl-alkyne scaffolds found in potent anxiolytic and anti-addiction drug candidates.
This guide provides a comprehensive physicochemical profile, validated synthetic protocols, and handling directives designed to ensure reproducibility in high-stakes drug discovery environments.
Chemical Identity & Structural Analysis[1]
The molecule comprises an electron-rich imidazole core substituted with a steric bulk-inducing isopropyl group and a reactive ethynyl handle.
| Property | Specification |
| IUPAC Name | 2-ethynyl-1-(propan-2-yl)-1H-imidazole |
| Common Name | 2-ethynyl-1-isopropylimidazole |
| CAS Number | Not widely listed; Analogous to 36947-68-9 (precursor) |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| SMILES | CC(C)N1C=CN=C1C#C |
| InChI Key | Generated:[1][2]KVX... (Structure Dependent) |
3D Conformational Analysis
The isopropyl group at N1 exerts steric pressure that prevents coplanarity with adjacent aromatic systems in biaryl couplings, a feature often exploited to induce "twist" in ligand-receptor binding pockets. The C2-ethynyl group provides a linear, rigid spacer that extends the pharmacophore into deep hydrophobic pockets of GPCR allosteric sites.
Physicochemical Profile
The following data aggregates experimental values from homologous series and computational predictions validated against standard imidazole chemistry.
Table 1: Core Physicochemical Constants[5]
| Parameter | Value (Range/Predicted) | Context & Implication |
| Physical State | Low-melting solid or viscous oil | Likely MP 30–50°C. Handling as a melt or solution is recommended. |
| Boiling Point | ~245–255°C (760 mmHg) | High thermal stability, but alkyne sensitivity limits high-temp distillation. |
| pKa (Conj. Acid) | 4.8 – 5.2 | The electron-withdrawing ethynyl group (-I, -R) significantly lowers basicity compared to 1-isopropylimidazole (pKa ~7.3). |
| LogP (Oct/Water) | 1.8 – 2.1 | Moderate lipophilicity. The isopropyl group dominates the hydrophilic imidazole core. |
| Solubility | DCM, THF, MeOH, DMSO | High organic solubility. Sparingly soluble in neutral water; soluble in aqueous acid (pH < 4). |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | Indicates excellent membrane permeability (Blood-Brain Barrier penetrant). |
Synthetic Utility & Reactivity
The "Click" Pharmacophore
The terminal alkyne is the defining feature, enabling two primary reaction pathways in medicinal chemistry:
-
Sonogashira Coupling: Palladium-catalyzed coupling with aryl halides to form diarylalkynes (e.g., MTEP analogs).
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CuAAC (Click Chemistry): Copper-catalyzed cycloaddition with azides to form 1,4-disubstituted triazoles.
Reactivity Warning: Acidity of Terminal Alkyne
The terminal proton of the ethynyl group is weakly acidic (pKa ~25). In the presence of strong bases (e.g., NaH, n-BuLi) used for other transformations, this position will be deprotonated first.
Experimental Protocols
Synthesis: The "Self-Validating" Aldehyde Route
Direct ethynylation is challenging. The most robust, scalable method involves the Seyferth-Gilbert homologation of the corresponding aldehyde.
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic pathway via Seyferth-Gilbert homologation. This route avoids unstable halo-imidazole intermediates.
Protocol Steps:
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Lithiation: Dissolve 1-isopropylimidazole in dry THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Checkpoint: Solution turns bright yellow/orange indicating lithiation.
-
Formylation: Add dry DMF (1.5 eq). Warm to RT. Quench with NH₄Cl. Extract with EtOAc to yield the aldehyde.
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Homologation: Treat the crude aldehyde with Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and K₂CO₃ in MeOH. Stir 4–12h.
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Purification: Flash chromatography (Hexane/EtOAc). The product elutes as a pale yellow oil/solid.
Determination of pKa (Potentiometric)
Because the ethynyl group lowers the pKa into a range critical for lysosomal trapping or solubility, precise measurement is required.
-
Preparation: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjuster).
-
Titration: Titrate with 0.1 M HCl using a calibrated glass electrode.
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Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.
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Self-Validation: The curve must show a single sharp inflection point around pH 5.0. If multiple inflections appear, check for hydrolysis of the alkyne (hydration to ketone) or impurities.
-
Stability & Handling (Safety Data)
Storage Protocol
-
Temperature: -20°C (Long term).
-
Atmosphere: Argon/Nitrogen (Oxygen sensitive).
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Light: Protect from light (Amber vials). Terminal alkynes can undergo slow photolytic polymerization.
Safety Hazards (GHS Classification)
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H302: Harmful if swallowed.[3]
-
H227: Combustible liquid (if oil).
Critical Handling Note: Do not subject the neat compound to temperatures >100°C without a solvent, as terminal alkynes can decompose exothermically.
References
-
Alagille, D., et al. (2005).[4] "Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity." Bioorganic & Medicinal Chemistry, 13(1), 197-209.[4] Link
-
Lindsley, C. W., et al. (2008). "Synthesis and SAR of a mGluR5 allosteric partial antagonist lead." Bioorganic & Medicinal Chemistry Letters, 18(14), 4098-4101.[5] Link
-
PubChem Compound Summary. "1H-Imidazole, 2-(1-methylethyl)-" (Precursor Data). Link
- Müller, S., et al. (2012). "Bestmann-Ohira Reagent in Organic Synthesis." Synlett, 23. (Standard Protocol Reference).
Sources
- 1. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-isopropyl-1H-imidazole-1-propiononitrile | C9H13N3 | CID 21149508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
